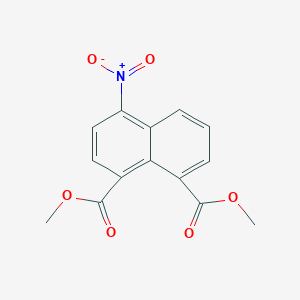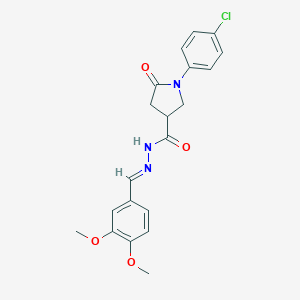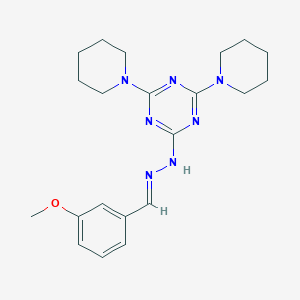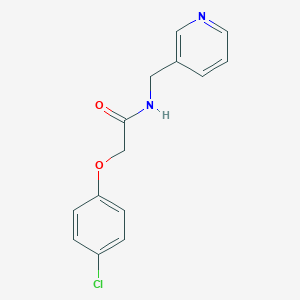
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate
Overview
Description
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate is an organic compound with a molecular formula of C14H11NO6 . It is available for purchase from various chemical suppliers.
Chemical Reactions Analysis
Specific chemical reactions involving Dimethyl 4-nitronaphthalene-1,8-dicarboxylate are not mentioned in the available sources .Physical And Chemical Properties Analysis
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate has a molecular weight of 289.24g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available sources .Scientific Research Applications
Hydrogen Bonding and Related Phenomena
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate exhibits fundamental phenomena like hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and thermo- and solvatochromism. Its neutral (N-deprotonated) form functions as a solvatochromic probe, distinguishing between acidic solvents such as carboxylic acids (Ozeryanskii & Pozharskii, 2013).
Reactions with Dimethyl Phosphite
Under basic conditions, dimethyl 4-nitronaphthalene-1,8-dicarboxylate reacts with dimethyl phosphite, leading to diphosphorylated dihydronaphthalene and naphthalene derivatives. This showcases its reactivity and potential application in organic synthesis (Danikiewicz & Mąkosza, 1987).
Intramolecular Hydrogen Bond Structure
The structure of the intramolecular hydrogen bond in dimethyl 4-nitronaphthalene-1,8-dicarboxylate cations has been determined, providing insights into hydrogen bonding mechanisms. This research contributes to understanding proton transfer processes in biological systems (Ozeryanskii & Pozharskii, 2006).
Tele-Substitution Reactions
The compound demonstrates tele-substitution reactions under specific conditions, indicating its potential utility in complex organic synthesis and reaction mechanism studies (Novi et al., 1979).
Nucleophilic Substitution Reactions
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate undergoes nucleophilic substitution reactions with dimethyl phosphite anion, forming substituted dimethyl naphthalenephosphonates and benzazepines. This highlights its versatility in organic reactions (Danikiewicz & Mąkosza, 1985).
Tuberculostatic Activity Studies
The structure and properties of dimethyl 4-nitronaphthalene-1,8-dicarboxylate have been studied in the context of tuberculostatic activity. It provides a basis for developing new therapeutic agents (Główka et al., 2006).
Spectroscopic Studies
Spectroscopic studies, including mass spectrometry and NMR, have been conducted on dimethyl 4-nitronaphthalene-1,8-dicarboxylate and its derivatives. These studies are crucial for understanding the compound's chemical behavior and structure (Zvolinskii et al., 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 4-nitronaphthalene-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13(16)9-5-3-4-8-11(15(18)19)7-6-10(12(8)9)14(17)21-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUSAHPLSLMZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B400683.png)
![2-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B400685.png)
![5-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-chlorophenyl)-5-oxopentanamide](/img/structure/B400688.png)


![Methyl 4-[[6-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamoyl]benzoate](/img/structure/B400693.png)
![4-{4-[Bis(2-chloroethyl)amino]benzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B400697.png)

![5-{4-[(2,4-Dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B400699.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B400700.png)

![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B400704.png)

